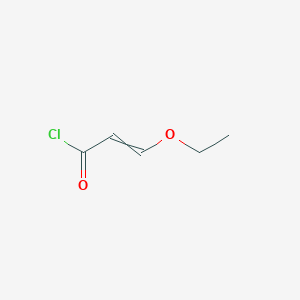

3-Ethoxyacryloyl chloride

Description

Contextualization as a Key Acryloyl Chloride Derivative in Synthetic Chemistry

3-Ethoxyacryloyl chloride, with the chemical formula C₅H₇ClO₂, belongs to the class of α,β-unsaturated acyl chlorides. nih.gov These compounds are characterized by a carbonyl chloride group conjugated with a carbon-carbon double bond. This arrangement makes them highly reactive towards nucleophiles, participating in reactions such as acylation and conjugate addition.

What distinguishes this compound from simpler acryloyl chlorides is the presence of an ethoxy group (-OCH₂CH₃) at the β-position of the double bond. This substitution pattern classifies it as a β-alkoxy-α,β-unsaturated acyl chloride. The ethoxy group significantly influences the molecule's reactivity. It acts as an electron-donating group, polarizing the double bond and making the β-carbon particularly susceptible to nucleophilic attack. This electronic feature allows for controlled and regioselective reactions, making it a more sophisticated tool compared to unsubstituted acryloyl chloride.

It is commonly employed as a reagent or intermediate in the synthesis of various organic compounds, including esters and amides. guidechem.com Its ability to introduce the three-carbon "ethoxyacryloyl" unit is particularly valuable in the synthesis of heterocycles and other complex structures found in medicinal chemistry. guidechem.comchembk.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6191-99-7 | nih.govguidechem.com |

| Molecular Formula | C₅H₇ClO₂ | nih.govguidechem.com |

| Molecular Weight | 134.56 g/mol | nih.gov |

| Appearance | Light yellow liquid | chemicalbook.comlookchem.com |

| Boiling Point | 75°C / 10 mmHg | lookchem.com |

| Density | 1.125 g/cm³ | chembk.com |

| Refractive Index | 1.4860 to 1.4910 | lookchem.com |

Historical Development of its Synthetic Applications

The utility of α,β-unsaturated β-oxycarboxylic acid derivatives, including this compound, as valuable intermediates in organic synthesis has been recognized for several decades. google.com References to its use in the chemical literature date back to at least the mid-1970s. A notable early application was documented in the Journal of Heterocyclic Chemistry in 1976, highlighting its role in the synthesis of heterocyclic compounds. chemicalbook.comgoogle.comchemsynthesis.com

Initial synthetic routes often involved the reaction of ethyl 3,3-diethoxypropionate with sodium hydroxide (B78521), followed by treatment with thionyl chloride to yield the acyl chloride with high efficiency. chemicalbook.com Another method involves the addition reaction of phosgene (B1210022) with ethyl vinyl ether. google.com

Over the years, its application has expanded significantly, particularly in the field of medicinal chemistry. Researchers have increasingly relied on this reagent for the construction of core scaffolds in various drug candidates. For instance, its use in synthesizing quinolinone derivatives for antitrypanosomal agents and in the preparation of key intermediates for thiazole-based anticancer drugs demonstrates its evolution from a simple heterocyclic precursor to a crucial component in modern drug discovery programs. mdpi.comnih.govird.fr

Significance in the Construction of Diverse Molecular Architectures

This compound is a powerful tool for synthetic chemists, enabling the efficient construction of a wide range of molecular structures, many of which possess important biological activities. Its bifunctional nature allows it to act as a linchpin in cyclization and annulation reactions, leading to diverse heterocyclic systems.

Key applications include:

Synthesis of Quinolones: The reagent is used to synthesize 8-nitroquinolin-2(1H)-one scaffolds. nih.govird.fr In a typical sequence, this compound is first synthesized from 3,3'-diethoxyethylpropionate and then reacted with an aniline (B41778) derivative, such as p-trifluoromethylaniline. nih.govird.fr The resulting intermediate undergoes acid-catalyzed cyclization to form the quinolinone ring system. nih.govird.fr These scaffolds are being investigated for their potent activity against parasites like Trypanosoma brucei and Trypanosoma cruzi. nih.govird.fr

Synthesis of Thiazoles: It serves as a starting material for creating substituted 2-aminothiazoles. The synthesis begins with the reaction of this compound with anilines to form 3-ethoxy-N-arylpropenamides. mdpi.com These intermediates are then converted through a series of steps, including reaction with N-bromosuccinimide and thiourea, to install the thiazole (B1198619) ring. mdpi.com Thiazole derivatives are prominent in medicinal chemistry, with some, like Dasatinib, being used as anticancer agents. mdpi.comgoogle.com

Synthesis of Pyrazoles: The reactivity of this compound makes it a suitable precursor for preparing pyrazole (B372694) derivatives, another important class of heterocyclic compounds. google.com

Factor XIa Inhibitors: In the development of new anticoagulants, this compound has been employed in the synthesis of complex molecules targeting Factor XIa (FXIa). researchgate.net These inhibitors often feature intricate heterocyclic frameworks, and the reagent provides an efficient entry point for constructing parts of these structures. researchgate.net

Table 2: Examples of Molecular Architectures Synthesized Using this compound

| Molecular Architecture | Synthetic Application / Target Class | Reference(s) |

| Quinolinones | Antitrypanosomal agents (e.g., against T. brucei, T. cruzi) | nih.govird.fr |

| 2-Aminothiazoles | Anticancer agents (e.g., Dasatinib intermediates) | mdpi.comgoogle.com |

| Imidazo[1,2-a]pyrimidines | Neurological tracers | lookchem.com |

| Pyrrolo[3,2,1-ij]quinolin-2-ones | Anticoagulants (Factor Xa and XIa inhibitors) | researchgate.net |

| Pyrazoles | General heterocyclic synthesis | google.com |

The versatility of this compound continues to make it an indispensable reagent in advanced organic synthesis, facilitating the creation of complex and medicinally relevant molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6191-99-7 |

|---|---|

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

3-ethoxyprop-2-enoyl chloride |

InChI |

InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3 |

InChI Key |

SFMFACMIOWQIPR-UHFFFAOYSA-N |

SMILES |

CCOC=CC(=O)Cl |

Canonical SMILES |

CCOC=CC(=O)Cl |

Pictograms |

Flammable; Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxyacryloyl Chloride

Established Preparative Routes from Precursor Compounds

Synthesis via Saponification and Chlorination of Ethyl 3,3-Diethoxypropionate

A well-documented and high-yielding method for the preparation of 3-ethoxyacryloyl chloride begins with ethyl 3,3-diethoxypropionate. This process involves a two-step sequence: saponification of the ester followed by chlorination of the resulting carboxylate salt.

The initial step is the saponification of ethyl 3,3-diethoxypropionate. This is typically achieved by heating the ester with a base, such as sodium hydroxide (B78521), in an aqueous solution. The reaction mixture is heated to facilitate the hydrolysis of the ester into the corresponding sodium carboxylate. Following the saponification, the intermediate is then treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to convert the carboxylic acid to the desired acyl chloride. A notable advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. This method has been reported to produce this compound in yields as high as 90%. docbrown.infochemicalbook.com

Reaction Scheme:

Saponification: Ethyl 3,3-diethoxypropionate + NaOH → Sodium 3,3-diethoxypropanoate + Ethanol

Acidification and Chlorination: Sodium 3,3-diethoxypropanoate + Thionyl Chloride → this compound + SO₂ + HCl + NaCl

A representative experimental procedure involves heating a solution of ethyl 3,3-diethoxypropionate and sodium hydroxide in water. After cooling and workup to isolate the crude intermediate, thionyl chloride is added, and the mixture is heated. The final product, this compound, is then isolated by concentration under reduced pressure. docbrown.info

Formation through Reaction of Vinyl Ether with Chlorinating Agents (e.g., Phosgene (B1210022), Oxalyl Chloride, Trichloroacetyl Chloride)

The direct reaction of vinyl ethers, such as ethyl vinyl ether, with potent chlorinating agents presents another synthetic avenue to acyl chlorides. This approach is conceptually related to the Vilsmeier-Haack reaction, where an activated intermediate is responsible for the formylation or acylation. wikipedia.orgwikipedia.org In this context, the reaction of a chlorinating agent with a formamide, like N,N-dimethylformamide (DMF), can generate a Vilsmeier reagent, which is a potent electrophile. wikipedia.orgwikipedia.org

While direct reaction of ethyl vinyl ether with phosgene or oxalyl chloride to form this compound is plausible, specific documented examples are not as prevalent as other methods. The reaction with trichloroacetyl chloride and ethyl vinyl ether has been investigated, though in some cases this leads to the formation of ethyl 3-ethoxyacrylate rather than the acyl chloride directly. google.com The mechanism is believed to involve the formation of a reactive chloroiminium ion (Vilsmeier reagent) from the interaction of the chlorinating agent and a catalyst like DMF. wikipedia.org This electrophilic species then attacks the electron-rich double bond of the vinyl ether.

Chlorination of 3-Ethoxy-2-propenoic Acid

A more direct precursor to this compound is 3-ethoxy-2-propenoic acid. The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk Several reagents are effective for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. wikipedia.orgorganicchemistrytutor.com

The reaction with thionyl chloride is efficient, and as mentioned previously, the gaseous byproducts simplify purification. libretexts.orgchemguide.co.uk The reaction is often carried out in an inert solvent.

Oxalyl chloride is another excellent reagent for this conversion and is known for its mild reaction conditions. wikipedia.org The reaction with oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The catalyst reacts with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active chlorinating species. wikipedia.org The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which also facilitates product isolation.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The efficiency and outcome of the synthesis of this compound can be significantly influenced by the reaction conditions. Optimization of parameters such as the choice of solvent, reaction temperature, and pressure is crucial for maximizing the yield and purity of the final product while minimizing side reactions.

Temperature and Pressure Optimization in Reaction Systems

Temperature is a critical parameter in the synthesis of this compound. The chlorination of carboxylic acids is often an exothermic process, and controlling the temperature is essential to prevent side reactions and decomposition of the product. savemyexams.com Reactions are typically initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to ensure complete reaction. researchgate.net For instance, in the synthesis from ethyl 3,3-diethoxypropionate, the saponification step is carried out at an elevated temperature (e.g., 110 °C), while the subsequent chlorination with thionyl chloride is performed at a lower temperature (e.g., 70 °C). docbrown.info

Pressure is generally less of a critical parameter for these liquid-phase reactions unless gaseous reactants or byproducts are involved. In such cases, conducting the reaction under a slight positive pressure of an inert gas like nitrogen or argon can help to exclude atmospheric moisture, which would otherwise hydrolyze the reactive chlorinating agents and the acyl chloride product. nih.gov For reactions that produce gaseous byproducts, such as the chlorination with thionyl chloride or oxalyl chloride, the reaction can be carried out at atmospheric pressure, allowing the gases to evolve and be scrubbed. In some cases, particularly for the removal of volatile impurities or excess reagents, the pressure is reduced during the workup and purification stages. docbrown.info

Mechanistic Insights into this compound Formation

The formation of this compound from 3-ethoxyacrylic acid is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The precise mechanism is dictated by the chlorinating agent used.

Mechanism with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride (SOCl₂) proceeds through a well-established mechanism.

Activation of Carboxylic Acid : The reaction initiates with a nucleophilic attack by the oxygen of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. libretexts.orgyoutube.com

Formation of Chlorosulfite Intermediate : A chloride ion is expelled from the sulfur atom, resulting in the formation of a highly reactive protonated chlorosulfite intermediate. libretexts.org

Nucleophilic Attack by Chloride : The liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid. libretexts.org

Product Formation and Byproduct Elimination : A tetrahedral intermediate is formed, which then collapses to regenerate the carbonyl double bond. This step results in the elimination of the leaving group, which rapidly decomposes into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com The evolution of these gases makes the reaction effectively irreversible.

Mechanism with Oxalyl Chloride and Catalytic DMF

When oxalyl chloride is used, especially with a catalytic amount of N,N-dimethylformamide (DMF), the mechanism is different and involves the formation of a Vilsmeier reagent. wikipedia.orgechemi.com

Formation of the Vilsmeier Reagent : DMF, the catalyst, first reacts with oxalyl chloride to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent. wikipedia.orgwikipedia.org This is the active species in the reaction.

Activation of Carboxylic Acid : The oxygen atom of the 3-ethoxyacrylic acid attacks the electrophilic carbon of the Vilsmeier reagent.

Nucleophilic Attack and Regeneration of Catalyst : The resulting intermediate is a very good leaving group. A chloride ion, generated from the initial reaction of oxalyl chloride, attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate yields the desired this compound. csbsju.edu This step also releases gaseous carbon dioxide and carbon monoxide and regenerates the DMF catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org This catalytic approach allows the reaction to proceed under milder conditions than those typically required for thionyl chloride. chemicalbook.com

Mechanism with Phosgene

Phosgene (COCl₂) is an extremely reactive di-acyl chloride that converts carboxylic acids to their corresponding acyl chlorides.

Formation of a Mixed Anhydride : The carboxylic acid's hydroxyl oxygen performs a nucleophilic attack on the electrophilic carbon of phosgene.

Elimination and Nucleophilic Attack : A chloride ion is eliminated, forming a highly unstable mixed anhydride. The released chloride ion then attacks the carbonyl carbon of the original acid moiety. youtube.com

Product Formation : The tetrahedral intermediate collapses, forming the final this compound product and releasing hydrogen chloride and carbon dioxide as gaseous byproducts. youtube.com

Reactivity and Reaction Mechanisms of 3 Ethoxyacryloyl Chloride

Nucleophilic Acylation Reactions with Various Substrates

As a derivative of a carboxylic acid, 3-ethoxyacryloyl chloride readily participates in nucleophilic acyl substitution reactions. chemistrysteps.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new acylated product and hydrochloric acid. libretexts.orgmasterorganicchemistry.com Due to the high reactivity of the acyl chloride, these reactions are often rapid and can be carried out under mild conditions. commonorganicchemistry.com A base, such as triethylamine (B128534) or pyridine, is commonly added to the reaction mixture to neutralize the HCl byproduct, which can otherwise protonate the nucleophile or catalyze unwanted side reactions. hud.ac.uk

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of N-acryloyl compounds, specifically 3-ethoxyacrylamides. youtube.com This condensation reaction proceeds via the nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride to form a stable amide bond. commonorganicchemistry.com

Anilines, as aromatic amines, react with this compound to produce N-aryl substituted 3-ethoxypropenamides. The lone pair of electrons on the aniline's nitrogen atom initiates the nucleophilic attack on the acyl chloride. researchgate.net The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to scavenge the liberated HCl. hud.ac.uk The reactivity of the aniline (B41778) can be influenced by the electronic nature of substituents on the aromatic ring.

Table 1: Synthesis of 3-Ethoxy-N-arylpropenamides This table presents a representative, generalized reaction scheme. Specific yields and conditions vary based on the substrates and published experimental procedures.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Aniline | Triethylamine | Dichloromethane (DCM) | 3-Ethoxy-N-phenylpropenamide |

| This compound | 4-Methoxyaniline | Pyridine | Tetrahydrofuran (B95107) (THF) | 3-Ethoxy-N-(4-methoxyphenyl)propenamide |

| This compound | 4-Nitroaniline | DIEA | Acetonitrile | 3-Ethoxy-N-(4-nitrophenyl)propenamide |

The electronic properties of substituents on the aniline ring have a predictable effect on the rate and success of the amidation reaction. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups decrease the nitrogen's nucleophilicity, making the reaction slower and sometimes requiring more forcing conditions. beilstein-journals.org This principle allows for the synthesis of a diverse library of 3-ethoxyacrylamides with varied electronic properties.

The reaction of this compound is not limited to anilines and extends to a wide range of primary and secondary aliphatic, alicyclic, and heterocyclic amines. hud.ac.uk This versatility makes it a valuable tool for the construction of diverse amide scaffolds, which are key structural motifs in many pharmaceuticals and biologically active compounds. nih.gov The reaction provides a straightforward method for introducing the 3-ethoxypropenamide functionality into complex molecules, serving as a key step in multi-step synthetic sequences. nih.gov

Table 2: Versatility of Amidation Reactions This table illustrates the broad scope of the amidation reaction with various amine types.

| Amine Substrate | Amine Type | Product |

|---|---|---|

| Benzylamine | Primary, Benzylic | N-benzyl-3-ethoxypropenamide |

| Pyrrolidine | Secondary, Cyclic | 1-(3-Ethoxyacryloyl)pyrrolidine |

| Diethylamine | Secondary, Aliphatic | N,N-diethyl-3-ethoxypropenamide |

| Morpholine | Secondary, Heterocyclic | 4-(3-Ethoxyacryloyl)morpholine |

In a reaction analogous to amidation, this compound reacts with alcohols or phenols to form 3-ethoxyacrylate esters. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. chemistrysteps.com This esterification process is also a nucleophilic acyl substitution and generally requires a base to neutralize the HCl byproduct. The reaction is a direct method for synthesizing various esters of 3-ethoxyacrylic acid, which are useful intermediates in organic synthesis. nbinno.comchemicalbook.com For example, the reaction with ethanol would yield ethyl 3-ethoxyacrylate.

While direct reaction with the phosphorus center of a simple phosphonate ester is not typical under standard acylation conditions, this compound is highly effective for acylating aminophosphonates. In this context, the amine functionality of an aminophosphonate molecule acts as the nucleophile. The reaction proceeds via the standard amidation pathway, with the amine group attacking the acyl chloride to form a stable amide linkage. The result is an amide-functionalized phosphonate, a molecule that incorporates both a phosphonate group and a 3-ethoxypropenamide scaffold. These hybrid molecules are of interest in medicinal chemistry and materials science due to the combined properties of the two functional groups. For instance, the reaction between this compound and diethyl (aminomethyl)phosphonate would yield diethyl ((3-ethoxyacrylamido)methyl)phosphonate.

Alternatively, acyl chlorides can react with silylated phosphites, such as tris(trimethylsilyl) phosphite, to form acylphosphonates. beilstein-journals.org This reaction involves the attack of the phosphite on the carbonyl carbon, followed by rearrangement and loss of a chlorosilane. beilstein-journals.org

Amidation Reactions for N-Acryloyl Compound Synthesis

Electrophilic Reactivity of the Acyl Chloride Moiety

The this compound molecule contains an acyl chloride functional group (-COCl), which is a key determinant of its chemical reactivity. The carbonyl carbon in the acyl chloride moiety is highly electrophilic. This pronounced electrophilicity arises from the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon semanticscholar.org. These electronegative atoms pull electron density away from the carbon, imparting a significant partial positive charge and making it highly susceptible to attack by nucleophiles semanticscholar.org.

Consequently, this compound readily undergoes nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and the carbonyl double bond is reformed. This addition-elimination mechanism is characteristic of acyl chlorides google.com.

Common nucleophiles that react with this compound include amines, alcohols, and water. For instance, its reaction with anilines (aromatic amines) is a well-documented process used to synthesize N-aryl-3-ethoxyacrylamides nih.gov. This acylation of amines is a standard transformation where the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon and ultimately displacing the chloride nih.gov. Such reactions are foundational in the synthesis of more complex molecules, including various heterocyclic systems.

The reactivity of the acyl chloride group is generally ranked higher than other carboxylic acid derivatives such as acid anhydrides, esters, and amides ambeed.com. This high reactivity makes this compound a valuable reagent for introducing the 3-ethoxyacryloyl group into various molecular scaffolds.

Table 1: Representative Nucleophilic Acyl Substitution Reactions

| Nucleophile (Nu-H) | Reagent Example | Product Class |

| Amine (R-NH₂) | Aniline | N-substituted Amide |

| Alcohol (R-OH) | Ethanol | Ester |

| Water (H₂O) | Water | Carboxylic Acid |

Role of the Electron-Rich Alkene in Reaction Pathways

In addition to the acyl chloride, this compound possesses a carbon-carbon double bond. The presence of the ethoxy group (-OCH₂CH₃) at the C-3 position significantly influences the reactivity of this alkene. The oxygen atom of the ethoxy group has lone pairs of electrons that can be delocalized into the π-system of the double bond through resonance. This electron-donating effect increases the electron density of the alkene, classifying it as an "electron-rich alkene" guidechem.com.

Despite this, the primary site of attack for most strong nucleophiles remains the highly electrophilic carbonyl carbon of the acyl chloride group, as discussed in the previous section. The role of the electron-rich alkene becomes more prominent in other reaction types, such as cycloadditions. For example, derivatives of this compound have been shown to participate in photochemically induced [4+2] cycloaddition reactions (a type of Diels-Alder reaction) with various dienophiles acs.org. In these reactions, the electron-rich double bond acts as the diene component, highlighting a reaction pathway governed by the alkene's specific electronic properties. The interplay between the electron-donating ethoxy group and the electron-withdrawing acyl chloride group thus imparts a versatile and bifunctional reactivity to the molecule.

Cyclization Reactions Initiated by this compound Adducts

A significant application of this compound in organic synthesis is its use as a precursor for the construction of heterocyclic ring systems. The general strategy involves a two-step sequence: first, the formation of an acyclic adduct through nucleophilic acyl substitution, followed by an intramolecular cyclization of this intermediate.

A prominent example is the synthesis of quinolines. In this process, an aniline derivative is first acylated with (E)-3-ethoxyacryloyl chloride to form an N-aryl-3-ethoxyacrylamide adduct. This intermediate is then subjected to acidic conditions, typically using sulfuric acid, which catalyzes an intramolecular electrophilic cyclization onto the aromatic ring of the aniline moiety. A subsequent aromatization step yields the quinoline (B57606) scaffold. This methodology has been successfully employed in the total synthesis of complex natural products, such as the antitumor antibiotic (±)-Streptonigrin, where it was used to construct a key quinoline substructure.

The mechanism for this acid-catalyzed cyclization involves the protonation of the carbonyl oxygen of the amide, which activates the molecule. The electron-rich aromatic ring then attacks the β-carbon of the enamide system, leading to the formation of a new carbon-carbon bond and closing the ring. Elimination of ethanol and subsequent dehydration leads to the final aromatic quinoline product.

This principle extends to reactions with various binucleophiles, where the initial acylation is followed by a second intramolecular reaction. While studies on other acryloyl chlorides have detailed the synthesis of heterocycles like benzimidazoles, benzoxazoles, and pyrazoles, this compound's utility is particularly well-established in the construction of quinoline-based structures acs.org.

Table 2: Quinoline Synthesis via this compound Adduct

| Step | Reactants | Key Intermediate/Product | Reaction Type |

| 1 | Aniline + this compound | N-Aryl-3-ethoxyacrylamide | Nucleophilic Acyl Substitution |

| 2 | N-Aryl-3-ethoxyacrylamide + Acid (H₂SO₄) | Dihydroquinolinone | Intramolecular Cyclization |

| 3 | Dihydroquinolinone | Quinoline | Aromatization |

Polymerization Mechanisms and Control of Polymer Properties

This compound is a bifunctional molecule, possessing both a polymerizable carbon-carbon double bond and a highly reactive acyl chloride group. This dual functionality allows it to be used in polymerization processes, either as a monomer for creating linear polymers or as a crosslinking agent to form polymer networks guidechem.com.

The acryloyl moiety in this compound is structurally similar to other acrylic monomers that readily undergo radical polymerization. The C=C double bond can be initiated by radical species, leading to the formation of a growing polymer chain. In such a mechanism, a radical initiator would add to the double bond, generating a new radical on the carbon atom, which then propagates by adding to another monomer molecule in a chain reaction.

The properties of the resulting polymer, poly(this compound), would be significantly influenced by the two side groups on the polymer backbone: the ethoxy group and the acyl chloride group. The ethoxy group may increase the flexibility and solubility of the polymer in organic solvents. The acyl chloride groups, being highly reactive, would remain as pendant groups along the polymer chain. These groups would be susceptible to post-polymerization modification, allowing for the grafting of other molecules or for crosslinking reactions. However, the high reactivity of the acyl chloride group could also lead to side reactions during polymerization if any nucleophilic species (like water) are present.

The conjugated system of this compound, with its electron-withdrawing carbonyl group, makes the double bond susceptible to nucleophilic attack, which is the initiation step in anionic polymerization. An anionic initiator could potentially add to the β-carbon of the double bond.

However, the major challenge for the anionic polymerization of this monomer is the presence of the extremely reactive acyl chloride group. Anionic initiators are typically strong nucleophiles and bases. They would likely react preferentially and rapidly with the highly electrophilic carbonyl carbon of the acyl chloride via nucleophilic acyl substitution, rather than initiating polymerization at the double bond. This competing reaction would consume the initiator and terminate potential polymer chains, making controlled anionic polymerization difficult to achieve without protecting the acyl chloride group or using specialized initiating systems.

The bifunctional nature of this compound makes it a suitable crosslinking agent guidechem.com. It can be used to form three-dimensional polymer networks through several mechanisms.

One approach involves first copolymerizing this compound with another monomer (e.g., styrene or methyl methacrylate) via a radical mechanism. This incorporates the this compound units into linear polymer chains, with the reactive acyl chloride groups pendant to the backbone. A subsequent reaction with a difunctional nucleophile, such as a diamine or a diol, would then link different polymer chains together. The acyl chloride groups on two separate chains would react with the two nucleophilic groups of the linking molecule, forming stable covalent crosslinks.

Alternatively, this compound could be used to crosslink pre-existing polymers that contain nucleophilic functional groups like hydroxyl (-OH) or amine (-NH₂) groups. In this scenario, both the ethoxy and chloride moieties on the monomer could potentially be displaced as the monomer links two polymer chains. This process would effectively create a network structure, transforming the properties of the material from a soluble or thermoplastic polymer to an insoluble and thermoset material with increased mechanical strength and thermal stability.

Conditions Influencing Polymerization Behavior (Heat, Light, Initiators)

The polymerization of vinyl monomers like this compound is typically initiated by methods that generate free radicals, which then propagate the polymer chain. The conditions under which polymerization occurs, such as the presence of heat, light, or chemical initiators, are critical in determining the rate of reaction and the properties of the resulting polymer.

Heat: Thermal energy can be sufficient to initiate the polymerization of reactive monomers. For acryloyl chlorides, heating can lead to the formation of radicals, initiating a chain-growth polymerization. However, uncontrolled thermal polymerization can be rapid and exothermic, potentially leading to hazardous conditions. In the synthesis of related compounds, heat is often applied, and the potential for polymerization is a consideration that sometimes necessitates the use of polymerization inhibitors.

Light: Ultraviolet (UV) or visible light can also be used to initiate polymerization, a process known as photopolymerization. This method often requires the presence of a photoinitiator, a compound that absorbs light and generates the initial radical species. Photoinitiation allows for spatial and temporal control over the polymerization process and can often be carried out at lower temperatures than thermal polymerization. For acryloyl chloride, polymerization has been induced by UV radiation.

Initiators: Chemical initiators are compounds that decompose to form free radicals, which in turn initiate polymerization. The choice of initiator depends on the desired reaction conditions.

Thermal Initiators: These compounds, such as azo compounds (e.g., azobisisobutyronitrile, AIBN) and organic peroxides (e.g., benzoyl peroxide), decompose upon heating to produce radicals. Free-radical polymerizations are often carried out at elevated temperatures in the presence of such initiators.

Photoinitiators: These substances generate radicals upon exposure to light. They are a key component in photopolymerization and are chosen based on their absorption spectrum matching the light source.

The general mechanism for free-radical polymerization involves three main stages: initiation, propagation, and termination. In the context of this compound, the process would be as follows:

Initiation: A radical (I•) is generated from an initiator and adds to the double bond of a this compound monomer.

Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, leading to the growth of a polymer chain.

Termination: The growth of polymer chains is halted, typically through the combination of two growing chains or by disproportionation.

Table 1: General Conditions Influencing Polymerization of Acryloyl Chloride Derivatives

| Condition | Type | Description |

| Energy Source | Heat | Provides energy for thermal decomposition of initiators or direct initiation of the monomer. |

| Light (UV/Visible) | Activates photoinitiators to generate radicals for photopolymerization. | |

| Initiator | Thermal Initiators | Decompose at specific temperatures to produce radicals (e.g., AIBN, peroxides). |

| Photoinitiators | Absorb light to generate radicals, enabling polymerization at lower temperatures. |

Stereoselective Aspects in this compound Transformations

The stereochemistry of this compound is defined by the (E)-configuration of its double bond. This geometry can influence the stereochemical outcome of reactions it undergoes. Stereoselective reactions are those in which one stereoisomer is formed or consumed preferentially over all others.

The double bond in this compound is electron-deficient due to the electron-withdrawing nature of the acryloyl chloride group. This makes it a good candidate for reactions with nucleophiles and for participation as a dienophile in cycloaddition reactions.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereospecific formation of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this reaction, the stereochemistry of the dienophile is retained in the product. Therefore, if (E)-3-ethoxyacryloyl chloride were to react as a dienophile with a conjugated diene, the trans relationship of the ethoxy and acyl chloride groups would be preserved in the resulting cyclohexene derivative.

For a hypothetical Diels-Alder reaction between (E)-3-ethoxyacryloyl chloride and a simple diene like 1,3-butadiene, the concerted nature of the reaction mechanism dictates that the stereochemistry of the dienophile is transferred to the product. The electron-withdrawing nature of the acryloyl chloride group would make this compound an effective dienophile. organic-chemistry.org

While the principles of stereoselective reactions suggest that the (E)-geometry of this compound would influence the stereochemical outcome of its transformations, detailed experimental studies specifically documenting such stereoselective aspects are not prevalent in the surveyed literature.

Applications of 3 Ethoxyacryloyl Chloride As a Versatile Synthetic Building Block

Synthesis of Heterocyclic Compounds

The electrophilic nature of the acyl chloride, combined with the nucleophilic potential of the β-carbon of the α,β-unsaturated system, makes 3-ethoxyacryloyl chloride a suitable precursor for forming various ring structures.

Research has demonstrated the utility of this compound in the multi-step synthesis of complex nitrogen-containing heterocycles. A notable example is its use as a starting reagent in the synthesis of an aminoquinoline derivative. In the initial step of a documented synthetic pathway, (E)-3-ethoxyacryloyl chloride is reacted with a substituted aniline (B41778) in tetrahydrofuran (B95107) (THF) to form an amide intermediate. researchgate.net This step is crucial for building the core structure, which, after a series of subsequent reactions including cyclization and functional group manipulations, yields the target aminoquinoline. researchgate.net This application highlights the role of this compound in introducing a three-carbon chain that is essential for the formation of the quinoline (B57606) ring system.

Acryloyl chlorides in general are recognized as important scaffolds for building a wide variety of heterocyclic skeletons due to their multiple electrophilic centers, which can be selectively attacked by bidentate nucleophiles (containing two nucleophilic sites) to form fused heterocyclic systems. ekb.eg

Construction of Complex Organic Molecules

Precursors for Natural Product Synthesis

While this compound is a recognized reagent in the synthesis of complex molecules, detailed research specifically outlining its role as a key precursor in the total synthesis of natural products remains limited in readily available scientific literature. The inherent reactivity of its acyl chloride and electron-rich double bond suggests its potential for constructing intricate carbon skeletons found in natural products. However, specific examples of its application in the synthesis of alkaloids, terpenes, or other major classes of natural products are not extensively documented in published research. Further investigation into specialized chemical literature may be required to uncover its use in this specific domain of synthetic chemistry.

Advanced Pharmaceutical Intermediates and Scaffolds

The utility of this compound is well-established in the synthesis of advanced pharmaceutical intermediates and the construction of core molecular scaffolds. Its bifunctional nature, possessing both an electrophilic acyl chloride and a nucleophilic-reactive α,β-unsaturated carbonyl system, allows for a variety of chemical transformations. This dual reactivity makes it a valuable tool for medicinal chemists to introduce a three-carbon chain with versatile functional handles into a target molecule.

One notable application is in the synthesis of substituted quinolines. For instance, it is employed in the preparation of aminoquinoline derivatives which can serve as foundational scaffolds for a range of therapeutic agents. The reaction of this compound with an appropriate aniline derivative initiates a sequence of reactions, including acylation followed by intramolecular cyclization, to form the quinoline ring system. This approach provides a straightforward method for accessing this privileged scaffold in medicinal chemistry.

Contributions to Medicinal Chemistry and Drug Discovery

This compound has made significant contributions to the field of medicinal chemistry, primarily by enabling the synthesis of novel bioactive compounds and facilitating the exploration of structure-activity relationships.

Design and Synthesis of Bioactive Compounds (e.g., Antikinetoplastid Agents, Anticoagulants)

The versatility of this compound is demonstrated in its application for creating compounds with specific biological activities. A prominent example is its use in the development of anticoagulants. Research has shown its utility in the synthesis of factor XIa inhibitors, which are a class of anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. In these syntheses, this compound is used to construct a key part of the molecule that interacts with the active site of the factor XIa enzyme. The reaction typically involves the acylation of an amine-containing scaffold, followed by further chemical modifications to yield the final, biologically active compound.

While its application in the synthesis of anticoagulants is documented, its use in the design and synthesis of antikinetoplastid agents, which are drugs used to treat diseases caused by kinetoplastids such as leishmaniasis and Chagas disease, is not well-reported in the mainstream scientific literature.

Role in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, involving the systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity. This compound can serve as a valuable reagent in SAR studies by providing a means to introduce a flexible three-carbon linker with an ethoxy group. This allows medicinal chemists to probe the spatial and electronic requirements of a biological target.

By reacting this compound with various amines or alcohols, a series of analogues with different substituents can be readily synthesized. The evaluation of the biological activity of these analogues can then provide insights into which structural features are crucial for potency and selectivity. For example, in the development of kinase inhibitors, modifying the side chains attached to a core scaffold can significantly impact the compound's binding affinity and selectivity. While the principle is sound, specific and detailed SAR studies that explicitly document the use of this compound as a primary tool for systematic molecular modification are not extensively detailed in general scientific databases.

Synthesis of Drug Candidates (e.g., Dasatinib Intermediates)

A significant and well-documented application of this compound is in the synthesis of intermediates for the anticancer drug Dasatinib. Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

In several reported synthetic routes to Dasatinib, this compound is reacted with 2-chloro-6-methylaniline (B140736) to produce a key intermediate, (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide. This intermediate contains the core structural elements that are further elaborated through a series of chemical transformations to construct the final complex structure of Dasatinib. The use of this compound in this context highlights its industrial importance in the manufacturing of life-saving medications. The volatility and handling challenges of this reagent have also prompted research into alternative synthetic pathways that avoid its direct use, underscoring its established role in existing manufacturing processes.

Applications in Materials Science and Polymer Chemistry

The potential applications of this compound extend beyond pharmaceuticals into the realm of materials science and polymer chemistry. The presence of a reactive acryloyl group suggests its capability to undergo polymerization. In principle, it can act as a monomer or a co-monomer in polymerization reactions to create polymers with specific functionalities. The ethoxy group and the reactive acyl chloride can be further modified post-polymerization to introduce other chemical moieties, thereby tuning the physical and chemical properties of the resulting polymer.

However, while the potential for polymerization is chemically plausible, detailed research findings and specific examples of polymers derived from this compound and their applications in materials science are not widely reported in the scientific literature. Further research is needed to explore the polymerization behavior of this monomer and to characterize the properties of the resulting materials for potential applications in areas such as specialty coatings, adhesives, or functional polymers.

Development of Tailored Polymeric Materials

The dual reactivity of this compound allows it to be used as a monomer or comonomer in polymerization reactions to create polymers with specific, tailored properties. guidechem.com Its incorporation into a polymer backbone can introduce unique functional handles, influence the polymer's physical characteristics, and provide sites for further reactions.

The primary mechanism for its use as a monomer involves the polymerization of its carbon-carbon double bond, characteristic of acryloyl compounds. This can proceed via free-radical polymerization or other controlled polymerization techniques. When used as a comonomer, it can be integrated into a variety of polymer chains, where its concentration can be adjusted to control the density of functional groups along the backbone.

Alternatively, the acyl chloride group can participate in condensation polymerization reactions. By reacting with difunctional or polyfunctional monomers containing nucleophilic groups, such as diols or diamines, this compound can be incorporated into polyesters or polyamides. This approach allows for the synthesis of polymers where the ethoxyacrylate unit is an integral part of the main chain.

The presence of the ethoxyacrylate group within the polymer structure offers several advantages:

Introduction of Reactive Sites: The vinyl ether functionality can be susceptible to hydrolysis under acidic conditions, providing a pathway to modify the polymer structure after synthesis.

Control of Polarity: The ester and ether functionalities can increase the polarity of the resulting polymer, affecting its solubility, thermal properties, and interaction with other materials.

Platform for Crosslinking: The molecule can act as a crosslinking agent, creating network structures that enhance the mechanical strength and thermal stability of the material. guidechem.com

Detailed research findings on the homopolymerization of this compound or its specific copolymerization behavior are not extensively detailed in readily available literature, but its utility is grounded in the well-established principles of acrylate (B77674) and acyl chloride chemistry.

Functionalization of Polymer Chains

Post-polymerization modification is a powerful strategy for altering the properties of existing polymers without changing their fundamental backbone structure. The high reactivity of the acyl chloride group makes this compound an excellent candidate for the functionalization of polymers that possess nucleophilic side groups, such as hydroxyl (-OH) or amine (-NH₂) moieties. This process is often referred to as polymer-analogous reaction or "grafting to."

The primary reaction involves the nucleophilic acyl substitution, where the hydroxyl or amine group on the polymer chain attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable ester or amide linkage, respectively, and the elimination of hydrogen chloride (HCl). An acid scavenger, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), is typically added to neutralize the HCl byproduct and drive the reaction to completion.

A prime example of a suitable substrate for this modification is polyvinyl alcohol (PVA), a polymer featuring a high density of secondary hydroxyl groups along its backbone. The reaction of PVA with this compound would result in the grafting of 3-ethoxyacryloyl side chains onto the PVA main chain.

Table 1: Reaction Scheme for Functionalization of Polyvinyl Alcohol (PVA)

| Reactant 1 | Reactant 2 | Conditions | Resulting Structure |

| Base (e.g., Pyridine), Aprotic Solvent |

This functionalization can significantly alter the properties of the original polymer:

Hydrophobicity: The introduction of the ethoxyacryloyl group can increase the hydrophobicity of a hydrophilic polymer like PVA.

Chemical Reactivity: The grafted side chains introduce new reactive sites (the carbon-carbon double bond) that can be used for subsequent crosslinking reactions (e.g., via UV curing) or further chemical modifications.

Surface Properties: When applied as a surface modification technique, this functionalization can change the adhesion, wettability, and biocompatibility of polymer films and materials.

By controlling the reaction stoichiometry (the molar ratio of this compound to the polymer's functional groups), the degree of substitution along the polymer chain can be precisely tailored, allowing for fine control over the final properties of the modified material.

Computational and Spectroscopic Studies of 3 Ethoxyacryloyl Chloride and Its Derivatives

Computational Chemistry for Reaction Mechanism Prediction and Validation

Computational chemistry serves as a powerful tool for predicting and validating the reaction mechanisms of electrophilic compounds like 3-ethoxyacryloyl chloride. Through the application of quantum mechanical calculations, researchers can model chemical reactions at the molecular level, providing insights that are often difficult to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) are commonly employed to map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.

For this compound, computational models can predict the course of nucleophilic acyl substitution, a characteristic reaction for this class of compounds. These calculations can elucidate the structure of transition states, intermediates, and final products. By calculating the activation energies for different potential pathways, computational chemistry can predict which reaction mechanism is more likely to occur under specific conditions. For instance, the models can differentiate between a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate when this compound reacts with a nucleophile.

Furthermore, these theoretical predictions can be validated by comparing the computationally derived outcomes with experimental results. If the predicted major product and reaction kinetics align with laboratory findings, it provides strong support for the proposed mechanism. This synergy between computational prediction and experimental validation accelerates the understanding of complex chemical transformations and aids in the design of new synthetic routes.

| Computational Method | Application in Mechanism Prediction | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Mapping potential energy surfaces, calculating transition state energies. | Identification of the most favorable pathway for nucleophilic attack at the carbonyl carbon. |

| Ab initio methods | High-accuracy energy calculations for key points on the reaction pathway. | Refined energetics of intermediates and transition states. |

| Molecular Dynamics (MD) | Simulating the movement of atoms over time to understand solvent effects. | Insight into how solvent molecules influence the reaction mechanism and stabilize intermediates. |

Theoretical Investigations of Reactivity and Selectivity

Theoretical investigations into the electronic structure of this compound provide fundamental insights into its reactivity and selectivity. The molecule possesses multiple reactive sites, primarily the carbonyl carbon and the β-carbon of the α,β-unsaturated system. Computational methods are essential for predicting which site is more susceptible to nucleophilic attack.

Analysis of the molecule's frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these investigations. The LUMO's spatial distribution and energy level indicate the most electrophilic sites. For this compound, the LUMO is typically centered on the carbonyl carbon, suggesting that this is the primary site for nucleophilic attack, leading to substitution of the chloride. However, the β-carbon also possesses a degree of electrophilicity due to conjugation, making it a potential site for Michael addition reactions.

Computational calculations can also generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps highlight electron-deficient regions (positive potential), which are prone to attack by nucleophiles. By quantifying the partial charges on each atom, theoretical models can predict the regioselectivity of a reaction. For example, a stronger positive charge on the carbonyl carbon compared to the β-carbon would favor acyl substitution over conjugate addition. These theoretical predictions of reactivity and selectivity are invaluable for designing synthetic strategies that yield specific desired products.

| Theoretical Parameter | Significance for Reactivity/Selectivity | Application to this compound |

| LUMO Analysis | Identifies the most electrophilic centers in the molecule. | Predicts the likelihood of nucleophilic attack at the carbonyl carbon vs. the β-carbon. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-deficient regions. | Highlights the carbonyl carbon as the most electron-deficient site. |

| Partial Atomic Charges | Quantifies the charge distribution on individual atoms. | Provides a quantitative basis for predicting regioselectivity in reactions with nucleophiles. |

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., NMR, MS)

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation of the products derived from reactions involving this compound. nih.gov These methods provide detailed information about the molecular framework and connectivity of atoms, confirming the outcome of a chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the structure of the reaction products.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. For a product formed by the reaction of this compound with an alcohol (to form an ester) or an amine (to form an amide), the characteristic signals for the ethoxy group (-OCH₂CH₃) and the vinyl protons (-CH=CH-) would be observed, along with new signals corresponding to the nucleophilic moiety that has been added. The coupling constants between the vinyl protons can confirm the retention or inversion of the double bond stereochemistry.

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The carbonyl carbon of the resulting ester or amide would have a characteristic chemical shift, which can be distinguished from the vinyl carbons and the carbons of the ethoxy group. This provides unambiguous evidence of the new functional group formed.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the reaction products. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural clues. For instance, the mass spectrum of a derivative of this compound would likely show fragment ions corresponding to the loss of the ethoxy group or the newly introduced nucleophile, helping to piece together the structure of the product. The combination of NMR and MS data provides a comprehensive and definitive characterization of the molecules synthesized from this compound.

Table of Expected ¹H NMR Data for a Generic Ester Derivative of 3-Ethoxyacrylate

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethoxy) | Triplet | 1.2 - 1.4 |

| CH₂ (ethoxy) | Quartet | 3.9 - 4.2 |

| =CH-COOR | Doublet | 5.8 - 6.2 |

Table of Expected m/z Fragments in Mass Spectrometry for a Generic Amide Derivative of 3-Ethoxyacrylamide

| m/z Value | Corresponding Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M - 29]+ | Loss of ethyl group (•C₂H₅) |

| [M - 45]+ | Loss of ethoxy group (•OC₂H₅) |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic and Asymmetric Transformations Utilizing 3-Ethoxyacryloyl Chloride

The reactivity of this compound makes it an ideal candidate for the development of new catalytic and, in particular, asymmetric transformations. While its use in complex synthesis has been documented, for instance in the multi-step preparation of aminoquinolines, the exploration of its potential in enantioselective reactions remains a burgeoning field of research. researchgate.net

Future research is anticipated to explore the use of chiral Lewis acids and organocatalysts to control the stereochemical outcome of reactions involving this compound. nih.gov For example, chiral Lewis acids could be employed to activate the carbonyl group, facilitating enantioselective additions of nucleophiles to the acryloyl system. Similarly, organocatalytic strategies, such as enamine or iminium ion catalysis, could be developed for asymmetric conjugate additions to the β-position of the electron-deficient alkene, leading to the formation of chiral β-substituted carbonyl compounds.

Furthermore, the diene-like character of this compound could be exploited in asymmetric cycloaddition reactions. The development of chiral catalysts for [4+2] or [3+2] cycloadditions would provide access to a wide range of complex and stereochemically rich cyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Integration into Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. The inherent reactivity of this compound, while beneficial, can also present challenges in batch synthesis, such as exotherm control and the formation of side products. Continuous flow microreactor technology provides precise control over reaction parameters, enabling safer and more efficient transformations.

The integration of this compound into continuous flow systems is a promising area for future research, particularly for the synthesis of heterocyclic compounds like pyrazoles and pyrazolines. nih.govmit.edugalchimia.comrsc.orgrsc.org By pumping solutions of this compound and suitable nucleophiles, such as hydrazines, through a heated microreactor, the rapid and controlled synthesis of these important scaffolds could be achieved. This approach would allow for the on-demand generation of products, minimizing the handling of potentially hazardous intermediates and facilitating process automation.

The table below outlines potential applications of this compound in the continuous flow synthesis of various heterocyclic systems.

| Heterocyclic System | Potential Nucleophilic Partner | Anticipated Advantages of Flow Synthesis |

| Pyrazoles | Hydrazines | Rapid reaction times, improved yield and purity, enhanced safety. |

| Pyrimidines | Amidines, Ureas | Precise temperature control, potential for in-line purification. |

| Oxazoles | Amino alcohols | Reduced byproduct formation, telescoping of reaction steps. |

| Thiazoles | Thioamides | Efficient mixing, handling of reactive intermediates. |

The development of scalable and robust continuous flow processes for the utilization of this compound will be a key step towards its broader industrial application.

Exploration of New Chemical Space through Derivatization Strategies

The versatile reactivity of this compound provides a platform for the exploration of new chemical space through various derivatization strategies. Its ability to react with a wide range of nucleophiles at either the acid chloride or the enol ether moiety allows for the generation of diverse molecular scaffolds.

One promising avenue of research is the synthesis of novel fused heterocyclic systems. mdpi.comijpsr.com By reacting this compound with binucleophiles, complex polycyclic structures can be assembled in a single step. These scaffolds are of significant interest in drug discovery due to their rigid conformations and potential for diverse biological activities. For instance, reaction with ortho-substituted anilines could lead to the formation of quinoline (B57606) and quinolone derivatives, which are prevalent in many pharmaceuticals. researchgate.net

Furthermore, this compound can be employed in the synthesis of compound libraries for high-throughput screening. Its ability to participate in a variety of reactions makes it a valuable building block for combinatorial chemistry, enabling the rapid generation of a large number of structurally diverse molecules. This approach can accelerate the identification of new lead compounds for various therapeutic targets.

Sustainable and Green Synthetic Approaches for Production and Utilization

The principles of green chemistry are increasingly influencing the design of chemical syntheses. Future research on this compound will likely focus on developing more sustainable methods for its production and utilization. This includes the exploration of renewable feedstocks for its synthesis, minimizing the use of hazardous reagents, and employing environmentally benign solvents.

Current synthetic routes to this compound often rely on traditional chlorinating agents and organic solvents. chemicalbook.com Future efforts may focus on developing catalytic methods for its production that have a higher atom economy and generate less waste. For example, the use of catalytic amounts of a chlorinating agent in conjunction with a stoichiometric amount of a less hazardous chlorine source could be explored.

In terms of its utilization, the development of reactions that can be performed in green solvents, such as water or bio-derived solvents, would significantly improve the environmental footprint of processes involving this compound. Additionally, the integration of biocatalysis, using enzymes to perform selective transformations on the molecule, could offer a highly sustainable and efficient route to valuable chiral building blocks. mdpi.com The development of such green and sustainable approaches will be crucial for the long-term viability and broader application of this versatile chemical compound.

Q & A

Basic: What are the critical safety protocols for handling 3-Ethoxyacryloyl chloride in laboratory settings?

This compound is corrosive, flammable, and moisture-sensitive. Key precautions include:

- PPE : Wear chemical-resistant gloves, safety goggles, and flame-retardant lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, and monitor airborne concentrations .

- Storage : Keep at 0–10°C under inert gas (e.g., nitrogen) to prevent decomposition .

- Spill Management : Neutralize spills with dry sand or inert absorbents; avoid water to prevent exothermic reactions .

Basic: What synthetic methodologies are reported for preparing this compound?

Two primary routes are documented:

From Sodium 3-Ethoxyacrylate : React the sodium salt with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions .

Modified Shaw-Warrener Protocol : Use silver cyanate in benzene to synthesize derivatives, ensuring strict moisture control .

Key Consideration: Purity (>88% GC) requires distillation at 75°C/10 mmHg .

Advanced: How can reaction conditions be optimized for acylations using this compound to minimize side reactions?

- Moisture Control : Use anhydrous solvents (e.g., benzene, DCM) and molecular sieves to suppress hydrolysis .

- Temperature : Maintain reactions at 0–5°C to reduce thermal degradation .

- Stoichiometry : Employ a 1.1–1.2 molar excess of the chloride to compensate for volatility losses .

- Catalysis : Add catalytic DMAP to enhance acylation efficiency in sterically hindered substrates .

Advanced: What analytical techniques validate the purity and structural integrity of this compound?

- GC-MS : Quantify purity (>88% by GC) and detect volatile impurities .

- Argentometric Titration : Confirm active chloride content (≥90%) .

- NMR/IR : Verify structure via characteristic peaks:

Advanced: How does the reactivity of this compound compare to other acryloyl chlorides in nucleophilic substitutions?

The ethoxy group enhances electrophilicity at the β-carbon but reduces stability compared to unsubstituted acryloyl chlorides:

- Reactivity : Faster amidation with primary amines due to electron-donating ethoxy group .

- Stability : More prone to polymerization than chloroacetyl chloride; requires stabilizers like hydroquinone .

- Byproducts : Hydrolysis yields 3-ethoxyacrylic acid, while overreaction with alcohols forms ethyl esters .

Basic: What are the documented applications of this compound in pharmaceutical synthesis?

- Dasatinib Intermediate : Key precursor for modifying kinase inhibitor scaffolds .

- Urea Derivatives : Reacts with aminophosphonates to form urea-linked antiviral agents .

- Isonucleosides : Used in synthesizing non-cytotoxic analogs for structure-activity studies .

Advanced: What strategies mitigate decomposition risks during long-term storage of this compound?

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .

- Stabilizers : Add 0.1% BHT to inhibit radical-induced polymerization .

- Moisture Control : Use sealed ampoules with PTFE-lined caps .

- Monitoring : Regularly check purity via GC and titrate active chloride content .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., boiling points)?

Discrepancies in boiling points (e.g., 75°C/10 mmHg vs. higher values) arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.